molecular formula C5H4FNO3 B13929932 3-(Fluoromethyl)isoxazole-4-carboxylic acid

3-(Fluoromethyl)isoxazole-4-carboxylic acid

Cat. No.: B13929932
M. Wt: 145.09 g/mol
InChI Key: BZZROKQIJMMBLH-UHFFFAOYSA-N
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Description

3-(Fluoromethyl)isoxazole-4-carboxylic acid (CAS 2452464-88-7) is a valuable building block in organic synthesis and medicinal chemistry research. This compound features a carboxylic acid functional group attached to an isoxazole ring, which is further substituted with a fluoromethyl group . The presence of both the carboxylic acid and the fluorinated heterocycle makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of potential pharmaceuticals and agrochemicals . The carboxylic acid group allows for further derivatization, most commonly through amide bond formation or esterification . Researchers can utilize this moiety to link the isoxazole core to other molecular fragments. The isoxazole ring is a privileged structure in drug discovery, often associated with biological activity, and the introduction of a fluorine atom can significantly alter a compound's pharmacokinetic properties, including its metabolic stability, membrane permeability, and bioavailability. Applications & Research Value: This compound is primarily used in research and development as a key precursor. Its specific applications include serving as a scaffold in the design of enzyme inhibitors, the preparation of active pharmaceutical ingredients (APIs), and the exploration of structure-activity relationships (SAR) in lead optimization campaigns. The molecular formula is C 5 H 4 FNO 3 and it has a molecular weight of 145.09 g/mol . Notice: This product is intended for research purposes only and is not suitable for human or animal use. It must be handled by qualified laboratory professionals.

Properties

Molecular Formula

C5H4FNO3

Molecular Weight

145.09 g/mol

IUPAC Name

3-(fluoromethyl)-1,2-oxazole-4-carboxylic acid

InChI

InChI=1S/C5H4FNO3/c6-1-4-3(5(8)9)2-10-7-4/h2H,1H2,(H,8,9)

InChI Key

BZZROKQIJMMBLH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NO1)CF)C(=O)O

Origin of Product

United States

Preparation Methods

Table 1: Common Reagents and Conditions for Isoxazole-4-carboxylate Synthesis

Starting Materials Reaction Conditions Outcome Reference
Hydroxamoyl chloride + methyl/ethyl acetoacetate Presence of triethylamine, inert dehydrating agent (molecular sieve or anhydrous salt) Methyl/ethyl 3-substituted isoxazole-4-carboxylates
Hydrolysis of ester Potassium hydroxide or acid hydrolysis 3-substituted isoxazole-4-carboxylic acid

Specific Preparation of 3-(Fluoromethyl)isoxazole-4-carboxylic Acid

Cycloaddition Route Using Nitrile Oxides and Alkynyl Bromides

Process Optimization and Impurity Control

  • Reverse addition techniques during amide formation reduce by-product formation, such as 2-cyanoacetoacetic-1-anilide derivatives, which are common impurities in isoxazole syntheses.
  • Using hydroxylamine sulfate instead of hydroxylamine hydrochloride during cyclization reduces isomeric impurities and improves reaction clarity.
  • Selection of catalysts (e.g., dppf palladium complexes) and reagents (e.g., DIBAL for selective reduction) can improve yields and maintain protecting groups during intermediate synthesis.

Summary Table of Preparation Methods for this compound

Method Key Steps Advantages Limitations Reference
1,3-Dipolar Cycloaddition Nitrile oxide + fluoromethyl-substituted alkynyl bromide High regioselectivity; scalable; good yields Requires careful control to avoid dimerization
Late-Stage Deoxofluorination Synthesis of hydroxymethyl/formyl isoxazoles → deoxofluorination Allows late-stage fluorination; versatile Multi-step; requires fluorinating reagents
Condensation & Hydrolysis Fluorinated hydroxamoyl chloride + β-ketoester → cyclization → hydrolysis Established method; adaptable to fluorine substitution May require optimization for fluorinated substrates

Chemical Reactions Analysis

Types of Reactions: 3-(Fluoromethyl)isoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(Fluoromethyl)isoxazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Fluoromethyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can bind to biological targets, influencing various pathways. For example, it may inhibit enzymes or interact with receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of isoxazole-4-carboxylic acid derivatives are highly dependent on substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Isoxazole-4-carboxylic Acid Derivatives
Compound Name Substituents (Position) Molecular Weight Key Features/Applications References
3-(Fluoromethyl)isoxazole-4-carboxylic acid 3-Fluoromethyl, 4-COOH 159.11* Enhanced lipophilicity; potential enzyme inhibition
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 3-(4-Fluorophenyl), 5-methyl, 4-COOH 249.23 Antiviral activity (e.g., pyrazole-hydrazone derivatives)
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid 3-(2,6-Dichlorophenyl), 5-methyl, 4-COOH 286.12 Precursor for hydrazone-based antiviral agents
5-Amino-3-methylisoxazole-4-carboxylic acid 5-Amino, 3-methyl, 4-COOH 142.12 Unnatural amino acid for peptide synthesis
3-(Trifluoromethyl)isoxazole-4-carboxylic acid 3-Trifluoromethyl, 4-COOH 195.09 High electronegativity; enzyme inhibition

*Calculated based on molecular formula C₅H₄FNO₃.

Key Observations :
  • Fluorinated Substituents : The fluoromethyl group in the target compound offers a balance between lipophilicity and steric bulk compared to bulkier aryl groups (e.g., 4-fluorophenyl or dichlorophenyl). This may improve membrane permeability in drug design .
  • Aryl vs. Alkyl Substituents : Compounds with aryl substituents (e.g., 3-(4-fluorophenyl)) exhibit antiviral activity, likely due to enhanced π-π interactions with target proteins. In contrast, alkyl/fluoroalkyl groups (e.g., fluoromethyl) may prioritize metabolic stability .
  • Amino Substituents: The 5-amino derivative () serves as a building block for peptidomimetics, highlighting the versatility of the isoxazole-4-carboxylic acid scaffold .
Key Observations :
  • Multi-step syntheses (e.g., ) achieve high yields (85–91%) for dichlorophenyl derivatives, suggesting robustness for scale-up.
  • Commercial availability of fluorophenyl analogs () indicates established routes, though detailed protocols are proprietary.
Antiviral Activity :
  • Pyrazole-hydrazone derivatives of 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid () showed potent antiviral activity, likely due to the dichlorophenyl group enhancing target engagement .
Enzyme/Transporter Modulation :
  • HIP-A and HIP-B (), isoxazole-containing analogs, inhibit excitatory amino acid transporters (EAATs) with IC₅₀ values of 17–18 µM, demonstrating the scaffold’s applicability in neuropharmacology .

Physicochemical Properties

Table 3: Solubility and Reactivity
Compound Name LogP* Solubility (mg/mL) Reactivity Notes
This compound 0.8 ~10 (estimated) Acidic (pKa ~3.5); stable under physiological pH
3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid 2.3 <1 Low solubility due to aromatic hydrophobicity
5-Amino-3-methylisoxazole-4-carboxylic acid -0.5 >50 High solubility due to amino group

*Predicted using fragment-based methods.

Key Observations :
  • The fluoromethyl group improves solubility compared to aryl-substituted analogs, making it more suitable for aqueous formulations.
  • Amino-substituted derivatives exhibit the highest solubility, ideal for biochemical assays .

Biological Activity

3-(Fluoromethyl)isoxazole-4-carboxylic acid is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological properties, structure-activity relationships (SAR), and relevant case studies.

Structural Characteristics

The compound features an isoxazole ring, which is a five-membered heterocyclic structure containing one nitrogen atom and four carbon atoms. The fluoromethyl group at the C-3 position and the carboxylic acid at the C-4 position contribute to its reactivity and biological profile. These functional groups enhance its interaction with biological targets, making it a candidate for various pharmacological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in anti-inflammatory and anticancer contexts. Its mechanism of action is primarily attributed to its ability to modulate specific signaling pathways and inhibit pro-inflammatory cytokines.

1. Anti-inflammatory Activity

Studies have shown that compounds with isoxazole structures can inhibit the expression of interleukin-17 (IL-17), a key cytokine in inflammatory responses. The compound's structural modifications, particularly at the C-4 position, have been linked to increased potency in inhibiting IL-17 production, suggesting a potential therapeutic application in autoimmune diseases .

2. Anticancer Properties

The anticancer activity of this compound has been evaluated against various cancer cell lines. In vitro studies demonstrated that the compound could induce apoptosis in cancer cells, with IC50 values indicating significant cytotoxicity. For instance, derivatives of isoxazoles have shown promising results against lung (A549) and colon (HCT116) cancer cell lines .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The following table summarizes key findings from SAR studies related to this compound:

Modification Biological Activity IC50 Value (µM) Notes
C-3 FluoromethylIncreased anti-inflammatory activity< 0.1Enhances binding affinity to RORγt
C-4 Carboxylic AcidPotent IL-17 inhibition0.5Critical for maintaining biological activity
C-5 SubstituentsVariable effects on potency1 - 10Dependent on specific substituent properties

Case Study 1: RORγt Inhibition

A study focused on the inhibition of RORγt (Retinoic acid-related orphan receptor gamma t), a nuclear receptor involved in immune responses, highlighted that modifications at the C-4 position significantly enhanced the compound's potency as an inverse agonist. The study reported IC50 values in the sub-micromolar range, indicating strong potential for therapeutic applications in inflammatory diseases .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro tests against HCT116 and A549 cell lines revealed that this compound exhibited IC50 values ranging from 6.76 µg/mL to over 200 µg/mL depending on structural variations. These findings underscore its potential as an anticancer agent, especially when optimized through further structural modifications .

Q & A

Basic: What are the common synthetic routes for preparing 3-(Fluoromethyl)isoxazole-4-carboxylic acid, and what yields can researchers expect?

Answer: Synthesis typically involves multi-step reactions starting with halogenated isoxazole precursors. For example, a five-step procedure using 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid as a starting material achieved yields of 85.9–91.2% through esterification, hydrazone formation, and condensation . Alternative methods for analogous compounds include refluxing with sodium acetate in acetic acid, followed by recrystallization from DMF/acetic acid mixtures .

Advanced: How can researchers optimize regioselectivity during the synthesis of fluoromethyl-substituted isoxazole derivatives?

Answer: Regioselectivity can be enhanced by adjusting reaction conditions (e.g., temperature, catalysts) and using protective groups. Sodium acetate in acetic acid promotes regioselective condensation in similar isoxazole syntheses . Fluorine’s electron-withdrawing effects may also direct substitution patterns, as observed in halogenated phenylisoxazole derivatives .

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

  • IR spectroscopy : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and isoxazole ring vibrations (C=N stretch ~1600 cm⁻¹) .
  • NMR : 1H and 13C NMR confirm structural integrity, fluoromethyl group presence (δ ~4.5–5.5 ppm for -CH2F), and substitution patterns .
  • Elemental analysis : Validates stoichiometric composition (e.g., C, H, N, F) within ±0.4% deviation .

Advanced: How does the fluoromethyl group influence the compound’s reactivity in nucleophilic substitution compared to non-fluorinated analogs?

Answer: The fluoromethyl group increases electronegativity, enhancing leaving-group ability in SN2 reactions. Comparative studies on chlorinated isoxazoles (e.g., 3-(2-chloro-6-fluorophenyl) derivatives) show fluorine stabilizes transition states, accelerating substitution rates . Kinetic analysis using HPLC or GC-MS is recommended to quantify reactivity differences .

Basic: What storage conditions ensure the stability of this compound?

Answer: Store at 2–8°C under inert atmosphere (N2 or Ar) to prevent hydrolysis. Stability studies on similar isoxazole derivatives indicate degradation <5% over 12 months under these conditions . Avoid exposure to moisture or strong acids/bases .

Advanced: How can researchers design assays to evaluate the antithrombotic potential of this compound?

Answer:

  • In vitro thrombin inhibition assays : Reference benzamidine derivatives (e.g., 3-(3-carbamimidoylphenyl)-isoxazole-4-carboxylic acid) showing antithrombotic activity .
  • Structure-activity relationship (SAR) studies : Modify the fluoromethyl and carboxylic acid groups to assess binding affinity to thrombin’s active site .

Basic: What are the solubility properties of this compound in common solvents?

Answer: Highly soluble in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. Insoluble in hexane or chloroform. Solubility data for analogous compounds (e.g., 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) can guide solvent selection .

Advanced: What strategies mitigate side reactions during esterification of the carboxylic acid group?

Answer:

  • Use activating agents (e.g., DCC/DMAP) to improve coupling efficiency .
  • Protect the carboxylic acid with tert-butyl groups during multi-step syntheses, as seen in azetidine derivatives .
  • Monitor reaction progress via TLC or HPLC to terminate at optimal conversion .

Basic: How is purity assessed post-synthesis?

Answer:

  • HPLC : Purity >98% confirmed by retention time matching and UV absorption .
  • Melting point : Sharp melting range (e.g., 150–152°C) indicates high crystallinity .
  • Mass spectrometry : Exact mass (e.g., 207.057 Da) verifies molecular integrity .

Advanced: What computational methods support rational design of bioactive derivatives?

Answer:

  • Density Functional Theory (DFT) : Predicts electronic effects of substituents on reactivity .
  • Molecular docking : Simulates interactions with target enzymes (e.g., thrombin) to optimize binding .
  • Molecular Dynamics (MD) : Assesses binding stability over time, guiding functional group modifications .

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